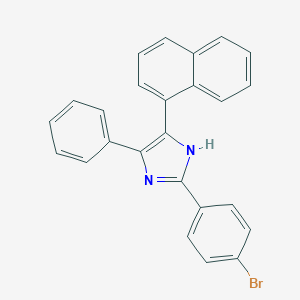

![molecular formula C17H18N2O3 B349734 2-methoxy-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide CAS No. 1060285-84-8](/img/structure/B349734.png)

2-methoxy-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-methoxy-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide” is also known as Metcamifen . It is a herbicide safener used to protect crops from herbicide damage . The chemical formula of Metcamifen is C₁₆H₁₇N₃O₅S .

Chemical Reactions Analysis

While the specific chemical reactions involving “this compound” are not detailed in the sources retrieved, it’s worth noting that quinazoline 3-oxides and their derivatives, which are structurally similar to the compound , have attracted considerable attention due to their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives .科学的研究の応用

Synthesis and Molecular Structure Analysis

One study focused on the synthesis and structural analysis of a similar compound, demonstrating its potential for further chemical modifications and applications in developing new molecules with specific properties. This research provides insights into the chemical behavior and reactivity of such compounds, paving the way for their use in creating new materials or drugs (Demir et al., 2015).

Chemical Reactions and Mechanisms

Another study elaborated on the chemical reactions involving compounds with a similar structure, highlighting their potential in synthetic chemistry. The findings suggest that these compounds can undergo specific reactions to form new chemical entities, which could be valuable in pharmaceuticals and materials science (Ukrainets et al., 2014).

Potential Biological Applications

Research on benzamide derivatives, including compounds structurally related to "2-methoxy-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide," has shown their potential as anti-inflammatory and analgesic agents. These compounds' mechanism of action involves inhibiting cyclooxygenase enzymes, suggesting their utility in developing new therapeutic agents (Abu‐Hashem et al., 2020).

Material Science and Catalysis

A study on the methoxycarbonylation of alkynes catalyzed by palladium complexes presents a direct application of similar compounds in material science. The research demonstrates the compounds' role in synthesizing unsaturated esters, highlighting their significance in industrial processes and material synthesis (Núñez Magro et al., 2010).

Antimicrobial Properties

Some benzamide derivatives have shown significant antibacterial and antifungal activities, indicating their potential application in combating microbial infections. The compounds' structure-activity relationship provides valuable insights for developing new antimicrobial agents with enhanced efficacy (Priya et al., 2006).

作用機序

Target of Action

The compound 2-methoxy-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide, also known as Metcamifen , is primarily used as a herbicide safener . It is designed to protect certain crops from damage caused by the herbicide clodinafop-propargyl . The primary target of Metcamifen is the enzyme glycogen phosphorylase .

Mode of Action

Metcamifen works by enhancing the detoxification of clodinafop-propargyl . It achieves this by inhibiting the action of glycogen phosphorylase, an enzyme that initiates glycogenolysis by releasing glucose-1-phosphate from glycogen . By inhibiting this enzyme, Metcamifen prevents the breakdown of glycogen, thereby protecting the plant from the harmful effects of the herbicide.

Biochemical Pathways

The biochemical pathway primarily affected by Metcamifen is the glycogenolysis pathway . Glycogenolysis is the process of breaking down glycogen into glucose-1-phosphate, which can then be converted into glucose-6-phosphate and enter glycolysis or the pentose phosphate pathway for further metabolism. By inhibiting glycogen phosphorylase, Metcamifen disrupts this pathway, leading to a decrease in the amount of glucose-1-phosphate produced from glycogen.

Result of Action

The primary result of Metcamifen’s action is the protection of certain crops from damage caused by the herbicide clodinafop-propargyl . By inhibiting glycogen phosphorylase and disrupting glycogenolysis, Metcamifen reduces the availability of glucose-1-phosphate, thereby limiting the energy supply available for the herbicide’s harmful effects. This results in enhanced plant survival and productivity in the presence of the herbicide.

特性

IUPAC Name |

2-methoxy-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c1-18-16(20)11-12-7-9-13(10-8-12)19-17(21)14-5-3-4-6-15(14)22-2/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZZJXOFLVYVZIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(aminocarbonyl)phenyl]-2,4-dichlorobenzamide](/img/structure/B349667.png)

![N-cyclohexyl-4-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B349748.png)

![2-methyl-N-[2-methyl-3-(propionylamino)phenyl]benzamide](/img/structure/B349784.png)

![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}cyclopropanecarboxamide](/img/structure/B349786.png)

![4-methoxy-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B349803.png)

![4-methoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B349804.png)

![N-{4-[2-(methylamino)-2-oxoethyl]phenyl}cyclohexanecarboxamide](/img/structure/B349811.png)

![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-2-fluorobenzamide](/img/structure/B349833.png)

![4-methyl-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B349841.png)

![4-chloro-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B349857.png)